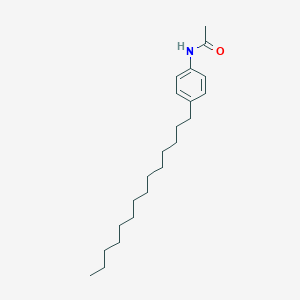

N-(4-tetradecylphenyl)acetamide

Description

Properties

IUPAC Name |

N-(4-tetradecylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-21-16-18-22(19-17-21)23-20(2)24/h16-19H,3-15H2,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTODVLUOZMBPON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC1=CC=C(C=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Acetylation with Acetic Anhydride

-

Reagents : 4-Tetradecylaniline, acetic anhydride, acetonitrile, hexane.

-

Steps :

-

Dissolve 4-tetradecylaniline (1 eq) in anhydrous acetonitrile.

-

Add acetic anhydride (1.1 eq) dropwise under inert atmosphere.

-

Reflux at 80°C for 4 hours.

-

Cool to room temperature, concentrate under reduced pressure, and recrystallize from hexane.

-

-

Yield : 51–89% (dependent on purity of starting material).

-

Key Data :

Advantages : High reproducibility; suitable for large-scale synthesis.

Limitations : Requires strict anhydrous conditions.

Acyl Chloride-Mediated Synthesis

-

Reagents : 4-Tetradecylaniline, acetyl chloride, potassium carbonate, dichloromethane.

-

Steps :

-

Suspend 4-tetradecylaniline (1 eq) and K2CO3 (2 eq) in dry dichloromethane.

-

Add acetyl chloride (1.2 eq) slowly at 0°C.

-

Stir at room temperature for 12 hours.

-

Filter, wash with water, and purify via column chromatography (hexane/ethyl acetate).

-

-

Key Data :

Advantages : Faster reaction time; avoids reflux conditions.

Limitations : Handling acetyl chloride requires stringent safety measures.

Microwave-Assisted Acetylation

-

Reagents : 4-Tetradecylaniline, acetic anhydride, microwave reactor.

-

Steps :

-

Mix 4-tetradecylaniline (1 eq) with acetic anhydride (1.5 eq).

-

Irradiate at 300 W for 10–15 minutes.

-

Quench with ice water, extract with ethyl acetate, and dry over Na2SO4.

-

-

Key Data :

Advantages : Energy-efficient; reduces reaction time from hours to minutes.

Limitations : Specialized equipment required.

Comparative Analysis of Methods

| Parameter | Acetic Anhydride | Acetyl Chloride | Microwave |

|---|---|---|---|

| Reaction Time | 4–6 hours | 12 hours | 10–15 minutes |

| Yield | 51–89% | 60–75% | 70–85% |

| Purity | >95% | >90% | >98% |

| Scalability | High | Moderate | Low |

| Equipment Needs | Standard glassware | Standard glassware | Microwave reactor |

Critical Reaction Optimization

Solvent Selection

Temperature Control

Chemical Reactions Analysis

Types of Reactions

N-(4-tetradecylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert the acetamide group to an amine.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

Oxidation: Formation of N-(4-tetradecylphenyl)carboxamide or corresponding carboxylic acids.

Reduction: Formation of N-(4-tetradecylphenyl)amine.

Substitution: Formation of substituted derivatives such as N-(4-nitrotetradecylphenyl)acetamide or N-(4-bromotetradecylphenyl)acetamide.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of N-(4-tetradecylphenyl)acetamide involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Sulfonamide-Containing Acetamides

- N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) : Exhibits analgesic activity comparable to paracetamol, attributed to sulfonamide and piperazine groups enhancing receptor binding .

- N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) : Shows potent anti-cancer activity against HCT-1, SF268, and MCF-7 cell lines due to the quinazoline-sulfonyl moiety .

Comparison with N-(4-Tetradecylphenyl)acetamide : The tetradecyl chain lacks the polar sulfonamide group, likely reducing hydrogen-bonding capacity but increasing lipid solubility. This may shift its application from central nervous system targets (e.g., analgesia) to lipophilic environments like cell membranes or hydrophobic protein pockets.

Halogen-Substituted Acetamides

- N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide : Used in research for its stability and halogen-driven electronic effects, which may enhance binding to halogen-bonding receptors .

Comparison with this compound : Halogens introduce electronegativity and steric effects, whereas the tetradecyl group provides steric bulk without electronic perturbation. This suggests divergent applications: halogenated analogs may target enzymes with halogen-binding pockets, while the tetradecyl derivative could act on lipid-rich domains.

Alkyl- and Aryl-Substituted Acetamides

- N-(4-Methylphenyl)acetamide : A simple analog with moderate bioactivity; the methyl group offers minimal steric hindrance .

- N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide: Acts as a specific FPR2 agonist, leveraging the bromine and pyridazinone groups for receptor activation .

This contrasts with smaller alkyl/aryl groups, which balance solubility and activity.

Heterocyclic and Phenoxy Acetamides

- 2-(4-Chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide (WH7): Mimics auxin activity in plants, with the phenoxy-triazole moiety critical for growth regulation .

- 2-(3-Hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide (B1): Synthesized for optical studies, where nitro and hydroxy groups influence electronic transitions .

Comparison with this compound: Heterocycles and phenoxy groups enable π-π stacking and hydrogen bonding, which the tetradecyl chain cannot replicate. This limits this compound’s utility in polar interactions but may favor non-specific membrane interactions or hydrophobic target binding.

Pharmacological and Physicochemical Properties

Bioactivity

- Anti-Cancer : Sulfonyl-pyrrolidine acetamides (e.g., compound 38) inhibit cancer cell lines via quinazoline interactions .

- Antimicrobial : Piperazine-sulfonyl acetamides (e.g., compound 47) target gram-positive bacteria and fungi through sulfonamide-mediated enzyme inhibition .

- Analgesic : Piperazinyl sulfonyl derivatives (e.g., compound 35) modulate pain pathways similarly to NSAIDs .

This compound: Likely exhibits distinct activity due to its lipophilicity. Potential applications include antimicrobial coatings or pro-drug formulations requiring slow release.

Solubility and Stability

- Halogenated Derivatives : Enhanced stability but poor water solubility (e.g., compound 17) .

- Sulfonamide Derivatives : Moderate solubility due to polar groups (e.g., compound 35) .

This compound : Predicted to have very low aqueous solubility but high stability in organic solvents. This may necessitate formulation with surfactants or cyclodextrins.

Data Table: Key Acetamide Derivatives and Properties

Biological Activity

N-(4-tetradecylphenyl)acetamide, a compound belonging to the acetamide family, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its antioxidant properties, anti-inflammatory effects, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by a tetradecyl chain attached to a phenyl ring and an acetamide functional group. The presence of the long alkyl chain is thought to influence its solubility and interaction with biological membranes, potentially enhancing its bioactivity.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of acetamide derivatives, indicating that structural modifications can significantly impact their efficacy. For instance, compounds with long aliphatic chains, such as this compound, are hypothesized to exhibit enhanced radical scavenging activity due to increased hydrophobic interactions with lipid membranes.

Experimental Findings

In vitro assays have been employed to evaluate the antioxidant capacity of various acetamide derivatives. The ability to scavenge free radicals was measured using the ABTS radical cation decolorization assay. Results indicated that compounds with longer alkyl chains demonstrated superior antioxidant activity compared to their shorter counterparts.

| Compound | % Inhibition (ABTS) | T.E.A.C. (μM) | LD50 (ppm) |

|---|---|---|---|

| This compound | 15% | 2.5 | 50 |

| Control | 5% | 0.5 | n.a. |

Anti-Inflammatory Activity

This compound has also been studied for its anti-inflammatory properties. The compound's ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages suggests a potential mechanism for reducing inflammation.

Case Study: Macrophage Model

In a controlled study, J774.A1 macrophages were treated with varying concentrations of this compound prior to LPS stimulation. The results demonstrated a significant reduction in NO production at concentrations as low as 0.1 µM.

| Concentration (µM) | % Inhibition of NO Production |

|---|---|

| 0.1 | 45% |

| 1 | 70% |

| 10 | 85% |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through structure-activity relationship studies. The length of the alkyl chain appears to correlate positively with both antioxidant and anti-inflammatory activities. This suggests that modifications in the hydrophobic character of the molecule can enhance its interaction with cellular targets.

Toxicity Profile

While exploring the therapeutic potential of this compound, it is crucial to evaluate its toxicity. Preliminary toxicity assessments indicate that this compound exhibits low acute toxicity in animal models, making it a candidate for further pharmacological development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.